molecular formula C9H12N2O3 B2989450 5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152517-95-7

5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2989450
CAS RN: 1152517-95-7
M. Wt: 196.206
InChI Key: SOIRIDQPHKUNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as parecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It belongs to the class of COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. Parecoxib is a prodrug that is rapidly converted to valdecoxib, its active metabolite, after administration.

Scientific Research Applications

Synthesis and Chemical Properties

  • Brönsted Acid-Mediated Annulations : A method for synthesizing 1,3,5-trisubstituted pyrazoles, involving the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brönsted acid, offers a pathway to structurally diverse pyrazole derivatives. This process, demonstrating the annulation of three-membered rings with α-carbonyl and hydrazines, could potentially be applied or adapted for the synthesis of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" and related compounds (Xue et al., 2016).

Biological Activity and Applications

  • Topoisomerase II Inhibitory Activity : Compounds structurally related to pyrazoles, such as 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have been identified as potent inhibitors of mammalian topoisomerase II, suggesting potential applications in the development of anticancer agents. This highlights the potential for exploring the biological activities of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" in similar contexts (Wentland et al., 1993).

Heterocyclic Dyes

  • Heterocyclic Dyes Development : Research on "5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid" as a coupling component to produce carboxylic pyrazolone based mono-/bi-heterocyclic dyes indicates the versatility of pyrazole derivatives in developing dyes with varied spectral properties. This suggests potential applications of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" in dye synthesis and material science (Tao et al., 2019).

Antiallergic Agents

  • Synthesis of Antiallergic Compounds : The development of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related pyrazole derivatives, demonstrating significant antiallergic activity, underscores the potential of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" and its analogs in therapeutic applications, specifically in treating allergies (Nohara et al., 1985).

properties

IUPAC Name

5-cyclopropyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-4-3-11-8(6-1-2-6)7(5-10-11)9(13)14/h5-6,12H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIRIDQPHKUNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

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